Landiolol hydrochloride
描述
Landiolol hydrochloride is a highly cardio-selective beta-1 blocker with an ultra-short-acting half-life of 4 minutes . It was originally approved by Japan for the treatment of intraoperative tachyarrhythmias . Landiolol is used for the rapid control of ventricular rate and is commercially available in Japan (Onoact®) and several European markets (Rapibloc®) .
Synthesis Analysis
Landiolol is prepared by the reaction of 2-(morpholine-4-carboxamido)ethanamino hydrochloride and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate .Molecular Structure Analysis
The molecular formula of Landiolol hydrochloride is C25H40ClN3O8 . The molecular weight is 546.1 g/mol .Chemical Reactions Analysis
Landiolol is prepared by the reaction of 2-(morpholine-4-carboxamido)ethanamino hydrochloride and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate .Physical And Chemical Properties Analysis
Landiolol hydrochloride has a molecular formula of C25H40ClN3O8 and a molecular weight of 546.1 g/mol . It should be stored at 4°C in sealed storage, away from moisture .科学研究应用
Treatment of Atrial Fibrillation
- Scientific Field : Cardiology
- Application Summary : Landiolol is an ultra-short-acting, selective β1-adrenergic receptor blocker that was originally approved in Japan for the treatment of intraoperative tachyarrhythmias . It has gained attention for its use in the management of tachyarrhythmias and perioperative tachycardia, especially atrial fibrillation for both cardiac and non-cardiac surgeries .
- Methods of Application : Landiolol is administered intravenously .
- Results or Outcomes : Landiolol has a high β1-selectivity, potent negative chronotropic effect, a limited negative inotropic potential, and an ultrashort elimination half-life (around 4 min) .
Treatment of Tachyarrhythmia in Pediatric Patients
- Scientific Field : Pediatric Cardiology
- Application Summary : Landiolol has been used to treat tachyarrhythmia in pediatric patients .
- Methods of Application : Landiolol is administered intravenously .
- Results or Outcomes : The landiolol infusion was effective in 18 pediatric patients (85.7%), as measured by the conversion to sinus rhythm or a reduced heart rate .
Treatment of Ventricular Fibrillation or Ventricular Tachycardia
- Scientific Field : Cardiology
- Application Summary : Landiolol has been approved for the treatment of ventricular fibrillation or ventricular tachycardia in Japan .
- Methods of Application : Landiolol is administered intravenously .
- Results or Outcomes : Landiolol can be used as first-line treatment for acute ventricular rate control in patients with atrial fibrillation .
Heart Rate Control in Patients with Impaired Left Ventricular Function
- Scientific Field : Cardiology
- Application Summary : In patients with impaired left ventricular function (LVEF <40%, CI <2.5 L/min/m2, NYHA 3-4) e.g., after cardiac surgery, during ischemia or in septic states, lower doses of Landiolol have been used to achieve heart rate control .
- Methods of Application : Landiolol is administered intravenously starting from 1 mcg/kg/min and increased in a stepwise fashion under close blood pressure monitoring up to 10 mcg /kg/min .
- Results or Outcomes : Landiolol has been used safely to reduce a patient’s heart rate .
Use in Coronary CT Angiography
- Scientific Field : Radiology
- Application Summary : Landiolol is effective in reducing heart rate in patients undergoing coronary CT angiography, especially those who did not achieve the target heart rate despite taking oral β-blocker as a premedication .
- Methods of Application : Landiolol is administered intravenously .
- Results or Outcomes : Landiolol has been found to be effective in further reducing heart rate in patients undergoing coronary CT angiography .
Treatment of Atrial Tachyarrhythmias and Acute Decompensated Heart Failure
- Scientific Field : Cardiology
- Application Summary : Landiolol has been used for rapid rate control in patients with atrial tachyarrhythmias and acute decompensated heart failure .
- Methods of Application : Landiolol is administered intravenously .
- Results or Outcomes : When a high dosage (up to a maximum of 20 μg/kg/min) was used with a target of 20% reduction in HR, all patients were able to reach the target HR .
Pharmacokinetics and Pharmacodynamics Research
- Scientific Field : Pharmacology
- Application Summary : Landiolol is an ultra-short-acting, selective β1-adrenergic receptor blocker that was originally approved in Japan for the treatment of intraoperative tachyarrhythmias . It has gained attention for its use in the management of tachyarrhythmias and perioperative tachycardia, especially atrial fibrillation for both cardiac and non-cardiac surgeries . It may also have potential therapeutic effects for sepsis and pediatric patients .
- Methods of Application : Landiolol is administered intravenously .
- Results or Outcomes : Landiolol has a high β1-selectivity, potent negative chronotropic effect, a limited negative inotropic potential, and an ultrashort elimination half-life (around 4 min) .
Treatment of Tachyarrhythmia of Various Etiologies in Pediatric Patients
- Scientific Field : Pediatric Cardiology
- Application Summary : Landiolol has been used to treat tachyarrhythmia in pediatric patients with various etiologies, especially those with atrial tachyarrhythmia during the perioperative period .
- Methods of Application : Landiolol is administered intravenously .
- Results or Outcomes : Landiolol infusion was effective in pediatric patients (85.7%), as measured by the conversion to sinus rhythm or a reduced heart rate . No adverse effects were reported in any patient .
安全和危害
Landiolol hydrochloride should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Landiolol is useful as a first-line therapy for the prevention of postoperative atrial fibrillation (POAF) after cardiac/non-cardiac surgery, fatal arrhythmias in heart failure patients and during PCI . Moreover, the potential therapeutic effect of landiolol for sepsis in pediatric patients is currently being explored . As positive RCT results continue to be published, new clinical uses and further clinical studies in various settings by cardiologists, intensivists and pediatric cardiologists are being conducted .
属性
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPGJHSONYLBKP-IKGOIYPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40ClN3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048605 | |
Record name | Landiolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Landiolol hydrochloride | |
CAS RN |
144481-98-1 | |
Record name | Landiolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144481-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Landiolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144481981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Landiolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Landiolol Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Landiolol Hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HQ634Y17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。